2-Cyclopropyl-6-methylpyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-methylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopropyl group at position 2, a methyl group at position 6, and a hydroxyl group at position 4 on the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyclopropyl-6-methylpyrimidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring.
Scientific Research Applications
2-Cyclopropyl-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Pyrimidine derivatives are explored for their potential use in drug development, particularly as antiviral and anticancer agents.
Industry: The compound can be used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) in anti-inflammatory applications .
Comparison with Similar Compounds
2-Cyclopropyl-6-methylpyrimidin-4-ol can be compared with other similar compounds such as:
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group at position 4.
2-Isopropyl-6-methylpyrimidin-4-ol: This compound has an isopropyl group instead of a cyclopropyl group at position 2. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-4-7(11)10-8(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLAZSWCDZAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538518 | |
Record name | 2-Cyclopropyl-6-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7043-10-9 | |
Record name | 2-Cyclopropyl-6-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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